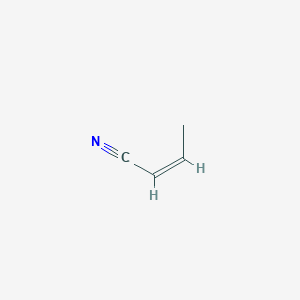

(Z)-2-Butenenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1190-76-7 |

|---|---|

Molecular Formula |

C4H5N |

Molecular Weight |

67.09 g/mol |

IUPAC Name |

(Z)-but-2-enenitrile |

InChI |

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2- |

InChI Key |

NKKMVIVFRUYPLQ-IHWYPQMZSA-N |

SMILES |

CC=CC#N |

Isomeric SMILES |

C/C=C\C#N |

Canonical SMILES |

CC=CC#N |

Other CAS No. |

4786-20-3 |

Pictograms |

Flammable; Irritant |

Synonyms |

2-butenenitrile crotononitrile crotononitrile, (E)-isomer crotononitrile, (Z)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 2 Butenenitrile and Its Derivatives

Stereoselective Synthesis Approaches for (Z)-Isomers

Achieving a high yield of the (Z)-isomer of 2-butenenitrile and its derivatives often requires specialized synthetic routes that can control the geometry of the double bond. These methods are critical for accessing the specific properties and reactivity of the (Z)-configuration.

E-to-Z Isomerization Strategies in Olefinic Nitriles

The conversion of the more stable (E)-isomer to the desired (Z)-isomer is a key strategy. Various methods have been developed to facilitate this transformation in olefinic nitriles. One approach involves photochemical isomerization. mdpi.comresearchgate.net For instance, irradiation with visible light in the presence of an organo-photocatalyst like fac-Ir(ppy)3 has been shown to effectively isomerize (E)-activated olefins to their (Z)-isomers in high yields. mdpi.com This method offers a mild and selective pathway for obtaining the less stable Z-alkene. mdpi.com The selectivity of this isomerization can often be tuned by introducing different substituents on the double bond or aromatic rings. mdpi.com Another strategy involves using small molecule photocatalysts, which can be sensitized by light to activate the substrate and achieve highly selective E-to-Z conversion. researchgate.net

Targeted Synthesis via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules, including those with specific stereochemistry. sci-hub.senih.govajrconline.org MCRs involve the one-pot reaction of three or more starting materials to form a final product that incorporates significant portions of all reactants. sci-hub.senih.gov This convergent approach is a powerful alternative to traditional multi-step syntheses. sci-hub.se Isocyanide-based MCRs, in particular, have proven to be highly versatile in generating diverse molecular scaffolds. ajrconline.orgorganic-chemistry.org While direct application to the synthesis of (Z)-2-butenenitrile itself is not extensively detailed in the provided context, the principles of MCRs suggest a potential pathway for its targeted synthesis by carefully selecting starting materials that would favor the formation of the (Z)-isomer.

Catalytic Synthesis and Isomerization Strategies

Catalysis plays a pivotal role in both the direct synthesis and the isomerization of butenenitriles, offering pathways to control selectivity and efficiency. Transition metal catalysts are particularly prominent in this field. mdpi.comsioc-journal.cn

Transition Metal-Catalyzed Routes to Butenenitriles

Transition metals like nickel and rhodium are instrumental in various catalytic reactions leading to butenenitriles. mdpi.comresearchgate.net These catalysts can facilitate complex transformations under mild conditions, often with high selectivity. mdpi.comsioc-journal.cn

Nickel-based catalysts are effective in the isomerization of branched nitriles to their linear counterparts. A notable example is the isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367), a crucial step in the industrial production of adiponitrile (B1665535). uu.nl Systems utilizing [Ni(COD)2] with bis-diphosphinoferrocene ligands have been shown to catalyze this isomerization. acs.org The mechanism of this reaction has been studied using techniques like variable-temperature NMR spectroscopy, revealing the involvement of allyl intermediates. uu.nlacs.org The choice of ligand is critical; for instance, DPEphos/Ni(cod)2 has been investigated for its role in the reductive elimination of nitriles, which is a key step in these catalytic cycles. uu.nl Furthermore, some nickel-hydride catalysts have demonstrated the ability to perform site- and stereoselective alkene transposition. researchgate.net

Interactive Table: Nickel-Catalyzed Isomerization of 2-Methyl-3-butenenitrile

| Catalyst System | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| DPEphos/Ni(cod)2 | 2-Methyl-3-butenenitrile | 3-Pentenenitrile | Investigated reductive elimination step | uu.nl |

| [Ni(COD)2] / bis-diphosphinoferrocene ligands | 2-Methyl-3-butenenitrile | 3-Pentenenitrile | Involves hemilabile allyl intermediates | acs.org |

| Nickel-hydride catalyst | Alkenes | Isomerized Alkenes | Site- and stereoselective transposition | researchgate.net |

Rhodium catalysts are known for their ability to promote isomerization of double bonds. ehu.eus In the context of cyanoalkylation, rhodium complexes can catalyze the isomerization of allylrhodium intermediates. nih.gov These intermediates, generated from sources like potassium allyltrifluoroborates, can undergo a 1,4-rhodium(I) migration to form more complex isomers, which can then react further. nih.gov The use of chiral diene-rhodium complexes can lead to high enantioselectivities in these reactions. nih.gov While the direct application to this compound is not explicitly stated, the principle of rhodium-catalyzed isomerization of olefinic bonds is a relevant and powerful tool in stereoselective synthesis. ehu.eus

Nickel-Catalyzed Isomerization of Alkene-Nitrile Mixed Liquids

Hydrocyanation Processes Yielding Butenenitrile Intermediates

The hydrocyanation of alkenes, particularly butadiene, is a cornerstone of industrial organic synthesis, providing critical intermediates for the production of polymers like Nylon. acs.orgchemeurope.com The process involves the addition of hydrogen cyanide (HCN) to an alkene, a reaction catalyzed by transition metal complexes, most notably those of nickel. chemeurope.com

In the industrial synthesis of adiponitrile (ADN), a precursor to nylon-6,6, the hydrocyanation of butadiene is a key step. acs.org This reaction typically yields a mixture of butenenitrile isomers, including 3-pentenenitrile (3PN) and the branched 2-methyl-3-butenenitrile (2M3BN). acs.orgmdpi.com While 3PN is the desired linear intermediate that can be further hydrocyanated to adiponitrile, 2M3BN is an undesired branched by-product. acs.orgchemeurope.com The initial hydrocyanation of butadiene is generally carried out in the liquid phase at elevated temperatures and pressures, using a zero-valent nickel catalyst in conjunction with phosphite (B83602) ligands. juniperpublishers.com

The reaction proceeds through several key steps, beginning with the oxidative addition of HCN to the low-valent nickel complex. chemeurope.commdpi.com This is followed by the insertion of butadiene into the nickel-hydride bond, forming a methallyl complex. mdpi.com Subsequent reductive elimination then yields the butenenitrile products and regenerates the catalyst. mdpi.com The ratio of the linear (3PN) to branched (2M3BN) product is a critical parameter that is heavily influenced by the choice of ligands on the nickel catalyst. acs.orgmdpi.com

Ligand Effects in Catalytic Butenenitrile Formation

The selectivity of the butadiene hydrocyanation towards the desired linear butenenitrile intermediate is profoundly influenced by the nature of the ligands coordinated to the nickel catalyst. acs.orgmdpi.com Both the electronic and steric properties of the ligands, particularly phosphites and phosphines, play a crucial role in directing the reaction pathway. chemeurope.comresearchgate.net

Significant advancements have been made through the development of bidentate ligands. acs.orgmdpi.com These ligands, which can chelate to the nickel center, have a dramatic effect on the selectivity of the reaction. For instance, the use of bidentate phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) can lead to selectivities for 3PN as high as 97%. mdpi.comresearchgate.net The "bite angle" of these bidentate ligands, which is the P-Ni-P bond angle, is a critical parameter. cmu.edu Large bite angles, often enforced by rigid ligand backbones, are thought to promote the reductive elimination step that forms the linear product and suppress the formation of inactive nickel-cyano complexes. acs.org

Furthermore, the electronic properties of the ligands are also important. Electron-withdrawing groups on the phosphite ligands can enhance the rate of hydrocyanation by stabilizing the Ni(0) state. chemeurope.com Conversely, more basic phosphine ligands are generally less effective. chemeurope.com The interplay of these steric and electronic effects allows for the fine-tuning of the catalyst to achieve high activity and selectivity for the desired butenenitrile isomer. researchgate.net Lewis acids can also be employed as co-catalysts to accelerate the reaction rates. chemeurope.commdpi.com

Multi-step Synthetic Pathways to Substituted (Z)-2-Butenenitriles

The synthesis of more complex, substituted (Z)-2-butenenitriles often requires multi-step reaction sequences. These pathways allow for the introduction of various functional groups and the precise control of stereochemistry, which is crucial for applications in areas like pharmaceuticals and materials science.

Nitration and Cyanation Steps in Complex Nitrile Synthesis

Nitration and cyanation are fundamental reactions in organic synthesis that can be employed in multi-step pathways to introduce the nitrile functionality into complex molecules. While direct nitration of an alkene followed by conversion to a nitrile is not a common route, these functional group transformations are often part of a broader synthetic strategy.

A common approach involves starting with a molecule that already contains a suitable functional group that can be converted to a nitrile. For example, an aromatic ring can be nitrated via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. truman.edu This nitro group can then be reduced to an amine, which can subsequently be converted to a nitrile through various methods, such as the Sandmeyer reaction. This multi-step process allows for the strategic placement of the nitrile group on a complex scaffold. youtube.comlibretexts.org

Cyanation reactions, which directly introduce a cyano group, are also a powerful tool. These reactions often involve the use of cyanide reagents, such as potassium cyanide or zinc cyanide, to displace a leaving group in a nucleophilic substitution reaction. organic-chemistry.org For instance, an alkyl halide can be converted to a nitrile via an SN2 reaction with a cyanide salt. openstax.org In the context of synthesizing substituted butenenitriles, a precursor with a suitable leaving group on the butene backbone could be subjected to cyanation. The order of these steps is critical; for example, if a molecule contains both an activating group and a deactivating group, the order of substitution reactions will determine the final regiochemistry of the product. pressbooks.pub

Dehydration and Elimination Reactions for Nitrile Formation

The dehydration of primary amides is a classic and versatile method for the synthesis of nitriles. openstax.orgwikipedia.org This reaction involves the removal of a molecule of water from the primary amide (R-CONH2) to form the corresponding nitrile (R-C≡N). libretexts.org A variety of dehydrating agents can be employed for this transformation, with thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), and phosphorus oxychloride (POCl3) being common choices. openstax.orglibretexts.org The reaction mechanism with thionyl chloride proceeds through the initial attack of the nucleophilic amide oxygen on the sulfur atom, followed by deprotonation and an E2-like elimination to yield the nitrile. openstax.org This method is particularly advantageous as it is not limited by steric hindrance, making it applicable to a wide range of substrates. openstax.org

In the context of synthesizing this compound derivatives, this dehydration strategy could be applied to a precursor (Z)-2-butenamide. The challenge often lies in the synthesis of the precursor amide with the desired stereochemistry.

Elimination reactions are also crucial for creating the carbon-carbon double bond found in 2-butenenitrile. For example, starting from a saturated butyronitrile (B89842) with a suitable leaving group on the second or third carbon, a base-induced elimination reaction (E2) could be used to introduce the double bond. The choice of base and reaction conditions would be critical to control the regioselectivity (formation of the 2- or 3-butenenitrile) and stereoselectivity (formation of the Z- or E-isomer).

Nucleophilic Substitution and Addition Strategies

Nucleophilic substitution and addition reactions are powerful strategies for the synthesis and functionalization of α,β-unsaturated nitriles like this compound. The polarized nature of the nitrile group, coupled with the conjugation of the double bond, creates electrophilic centers at both the nitrile carbon and the β-carbon of the alkene. openstax.orgrsc.org

Nucleophilic Substitution: While direct nucleophilic substitution on the vinylic carbons of this compound is challenging, substitution reactions on precursors are a viable strategy. For instance, a dihalo-butane could undergo a substitution reaction with a cyanide salt to form a dinitrile, which could then be further manipulated.

Nucleophilic Addition: More commonly, this compound and its derivatives undergo nucleophilic addition reactions. There are two primary modes of addition:

1,2-Addition: The nucleophile attacks the electrophilic carbon of the nitrile group. This is analogous to the addition to a carbonyl group and leads to an imine anion intermediate. openstax.org

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon of the α,β-unsaturated system. libretexts.orgmasterorganicchemistry.com This is often the preferred pathway for softer nucleophiles. The initial product is a resonance-stabilized enolate ion, which is then protonated to give a saturated nitrile. libretexts.org A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates (Gilman reagents), can participate in conjugate addition reactions. masterorganicchemistry.com

These addition reactions are highly valuable for building molecular complexity. For example, the Michael addition of a carbon nucleophile to an α,β-unsaturated nitrile is a key step in the synthesis of γ-nitrocarbonyl compounds, which are precursors to biologically active molecules like β-substituted GABA derivatives. encyclopedia.pub By carefully choosing the nucleophile and reaction conditions, chemists can selectively functionalize the butenenitrile backbone to create a diverse array of substituted nitrile products. umich.edu

Mechanistic Investigations of Z 2 Butenenitrile Reactivity

Olefinic and Nitrile Group Transformations

The dual functionality of (Z)-2-butenenitrile allows for a variety of chemical modifications targeting either the carbon-carbon double bond or the nitrile group.

Hydrogenation Mechanisms and Stereocontrol

The hydrogenation of α,β-unsaturated nitriles like this compound can be achieved using various catalytic systems. Rhodium-based catalysts, for instance, are known to be highly effective for the asymmetric hydrogenation of related enamides. acs.orgresearchgate.net The mechanism of such reactions is complex and often involves the formation of a catalyst-substrate complex. researchgate.net The stereochemical outcome of the hydrogenation is determined by the energetics of the competing transition states, which can be influenced by the structure of the ligand and the substrate. acs.org Computational studies have been employed to elucidate the mechanism and predict the stereoselectivity of rhodium-catalyzed hydrogenations of similar substrates, such as (Z)-3-formamido-2-butenenitrile. acs.org These studies highlight the "anti-lock-and-key" principle, where the major diastereomeric catalyst-substrate adduct may lead to the minor product enantiomer, emphasizing that the relative rates of the subsequent steps determine the final stereochemical outcome. acs.orgresearchgate.net

Non-precious metal catalysts, such as those based on nickel, have also been developed for the hydrogenation of nitrogen-containing heterocyclic compounds, which share some electronic similarities with unsaturated nitriles. researchgate.net

Biocatalytic Conversions and Regioselectivity

Biocatalysis offers a green and highly selective alternative for the transformation of nitriles. Enzymes, particularly nitrilases, can hydrolyze the nitrile group to a carboxylic acid under mild conditions. researchgate.netpageplace.de

Nitrilases catalyze the direct conversion of nitriles to carboxylic acids and ammonia (B1221849). researchgate.net This one-step process avoids the often harsh conditions required for chemical hydrolysis. The enzymatic hydrolysis can be performed using whole microbial cells or isolated enzymes. For instance, nitrilases from organisms like Acidovorax facilis 72W and Rhodococcus rhodochrous K22 have demonstrated high efficiency in the regioselective bioconversion of nitriles. researchgate.netpageplace.de These biocatalytic systems are advantageous as they can operate in aqueous media at ambient temperature and pressure, minimizing issues like isomerization and rearrangement. scribd.com

A remarkable feature of some nitrilases is their ability to distinguish between stereoisomers. In the case of a mixture of (E)- and (Z)-2-methyl-2-butenenitrile, the nitrilase from Acidovorax facilis 72W exhibits a high degree of regioselectivity, exclusively hydrolyzing the (E)-isomer to (E)-2-methyl-2-butenoic acid, leaving the (Z)-isomer unreacted. researchgate.netacs.orglookchem.com This stereoisomeric preference allows for the efficient separation of the two isomers. researchgate.net Similarly, the recombinant nitrilase AtNIT1 from Arabidopsis thaliana exclusively hydrolyzes the (E)-isomers of α,β-unsaturated nitriles. nih.gov This high specificity makes it possible to prepare isomerically pure (Z)-nitriles from an (E/Z) mixture. nih.gov The stereorecognition is not limited to α,β-unsaturated nitriles, as some nitrilases have also shown enantioselectivity in the hydrolysis of β-hydroxy nitriles.

Enzymatic Hydrolysis by Nitrilases

Polymerization Pathways and Mechanism Elucidation

The olefinic component of this compound allows it to participate in polymerization reactions. This process is often catalyzed by metal complexes. The polymerization of related compounds, such as 2-methyl-2-butenenitrile, can proceed through radical or coordination mechanisms initiated by metal catalysts like nickel. snnu.edu.cn The resulting polymers have applications in the production of resins and plastics. snnu.edu.cn

C-CN Bond Activation and Functionalization

The carbon-nitrile (C-CN) bond, while generally robust, can be activated by transition metal complexes, opening up novel synthetic pathways. researchgate.netciomp.ac.cn This activation is a key step in important industrial processes, such as the isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367), a precursor to adiponitrile (B1665535). researchgate.net

The mechanism of C-CN bond activation often involves the oxidative addition of the C-CN bond to a low-valent metal center, such as Ni(0). researchgate.netmdpi.com Theoretical studies on the nickel-catalyzed hydrocyanation of butadiene have provided insights into the intermediates and transition states involved in C-CN bond formation and cleavage. nih.gov In some cases, Lewis acids can act as co-catalysts, enhancing the reactivity of the C-CN bond towards activation by interacting with the nitrogen atom of the nitrile group. mdpi.com This strategy has been employed in the nickel-catalyzed carbocyanation of alkynes. mdpi.com

Furthermore, the C-CN bond of allylic nitriles can be activated and undergo further transformations. For example, nickel-catalyzed addition of cyanoformate esters to 1,2-dienes can lead to initial products that may isomerize through a subsequent C-CN bond activation and reductive elimination sequence. acs.org Rhodium complexes have also been shown to mediate C-CN bond cleavage, although the reactivity can differ significantly from that of nickel or platinum analogues. ciomp.ac.cn

Transition Metal-Mediated C-CN Cleavage

The carbon-cyanide (C-CN) bond in nitriles is thermodynamically stable and generally considered unreactive. nih.govsioc-journal.cn However, transition metal complexes can overcome the high bond dissociation energy to activate and cleave this bond, opening up unique synthetic pathways. nih.govnih.gov This activation has become a significant area of research, as it allows for the transformation of nitriles beyond the typical reactions of the cyano group itself. sioc-journal.cnrsc.org

The cleavage of a C-CN bond by a transition metal typically proceeds through oxidative addition, where a low-valent metal center inserts into the C-CN bond to form an organometal-cyanide species (e.g., R-M-CN). nih.gov Metals such as nickel, palladium, and rhodium are commonly employed for this purpose. nih.govnih.gov For instance, Ni(0) complexes, often in the presence of a Lewis acid co-catalyst, are effective in cleaving the C-CN bonds of various nitriles. nih.govnih.gov Another pathway involves the assistance of silicon-based reagents, where a metal-silyl species mediates the cleavage and releases a silyl (B83357) cyanide. nih.gov

In the context of unsaturated nitriles like butenenitrile, C-CN bond activation is a key step in certain isomerization reactions. For example, the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (2M3BN) to linear products like 3-pentenenitrile (3PN) is proposed to proceed via a C-CN activation mechanism. acs.orgmdpi.com In this process, the nickel catalyst performs an oxidative addition to the C-CN bond, leading to the formation of a π-allyl nickel cyanide intermediate. mdpi.com Subsequent rearrangement and reductive elimination of the C-CN bond yield the isomerized product. acs.orgresearchgate.net This contrasts with other potential pathways, such as C-H bond activation, which would lead to different branched isomers. acs.orgresearchgate.net The selectivity between C-CN and C-H activation can be influenced by the choice of ligands on the metal catalyst. researchgate.netresearchgate.net

Catalytic Reactions Utilizing Nitriles as Cyano Sources

A significant application of transition metal-mediated C-CN bond cleavage is the use of otherwise stable nitriles as cyano-transfer agents. nih.govsnnu.edu.cn This approach provides a safer and more convenient alternative to highly toxic cyanide sources like hydrogen cyanide (HCN) or metal cyanides (e.g., NaCN, KCN, Zn(CN)2). google.commdpi.com Using organic nitriles as the cyano source can circumvent issues related to catalyst deactivation by high concentrations of free cyanide ions. google.commdpi.com

In these reactions, a transition metal catalyst, often nickel or palladium, cleaves the C-CN bond of a donor nitrile molecule. snnu.edu.cngoogle.com The resulting metal-cyanide intermediate can then transfer the cyano group to a suitable substrate, such as an aryl halide or triflate, to form a new nitrile product. snnu.edu.cngoogle.com This strategy, known as transfer hydrocyanation or cyanation, has been developed for a range of substrates. google.comacs.org For example, a nickel-catalyzed process has been developed for the cyanation of aryl chlorides and vinyl triflates using butyronitrile (B89842) as the cyanating agent. google.com

While specific examples focusing solely on this compound as a cyano source are not extensively detailed, the principles apply to unsaturated alkyl nitriles. The general mechanism involves the oxidative addition of the nitrile's C-CN bond to the metal center, followed by reductive elimination to transfer the CN group to an organic electrophile. snnu.edu.cnresearchgate.net This methodology is valuable for synthesizing a wide variety of nitriles, which are important precursors in medicinal chemistry, agrochemicals, and materials science. rsc.orggoogle.com More recently, even carbon dioxide and ammonia (CO2/NH3) have been developed as a source for the cyano group in nickel-catalyzed cyanations of C-N bonds, further expanding the toolkit for cyanide-free nitrile synthesis. nih.govacs.org

Isomerization Dynamics and Double Bond Rearrangements in Butenenitrile Systems

The isomerization of butenenitrile isomers is a reaction of significant industrial importance, particularly as a key step in the DuPont process for producing adiponitrile, a precursor to nylon. mdpi.comgoogle.com The process often starts with the hydrocyanation of butadiene, which yields a mixture of the branched 2-methyl-3-butenenitrile (2M3BN) and the linear 3-pentenenitrile (3PN). mdpi.comgoogle.com The less desirable 2M3BN is then catalytically isomerized to the more valuable linear isomer, 3PN. mdpi.comgoogle.com

This isomerization is typically catalyzed by zero-valent nickel complexes modified with phosphorus-containing ligands, such as phosphites or phosphines. google.comgoogle.com The reaction dynamics involve complex equilibria between several isomers, including (Z)- and (E)-2-butenenitrile, 3-butenenitrile, and 4-pentenenitrile. google.comoup.com

Two primary mechanisms have been proposed and studied for the isomerization of branched butenenitriles to linear ones:

C-H Activation Pathway : This pathway involves the activation of a C-H bond, leading to the formation of different branched isomers. For example, the isomerization of 2M3BN to 2-methyl-2-butenenitrile (2M2BN) proceeds via C-H activation. acs.orgresearchgate.netresearchgate.net

C-CN Bond Activation Pathway : This is the desired pathway for producing linear nitriles. It involves the oxidative addition of the C-CN bond to the nickel catalyst, forming a nickel(II) π-allyl cyanide intermediate. acs.orgmdpi.com This intermediate can then undergo rearrangement and reductive elimination to form the linear 3-pentenenitrile. acs.orgmdpi.com DFT calculations and experimental studies have shown that for the conversion of 2M3BN to 3PN, the C-CN activation pathway is energetically favorable. acs.orgresearchgate.net

Catalysts in Butenenitrile Isomerization

| Catalyst System | Substrate | Product(s) | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Ni(0) complexes with phosphorus ligands | 2-Methyl-3-butenenitrile (2M3BN) | 3-Pentenenitrile (3PN) | C-CN Bond Activation | acs.org, mdpi.com, google.com |

| [Ni(dippe)H]₂ | 2-Methyl-3-butenenitrile (2M3BN) | 3-Pentenenitrile (3PN) or 2-Methyl-2-butenenitrile (2M2BN) | C-CN or C-H Activation (Ligand Dependent) | researchgate.net, acs.org |

| (dppf)Ni species with Lewis Acid (e.g., BEt₃) | 2-Methyl-3-butenenitrile (2M3BN) | 3-Pentenenitrile (3PN) | Formation of Ni(II) allyl intermediates | researchgate.net |

| Imidazole | 3-Butenenitrile | 2-Butenenitrile | Base-catalyzed isomerization | oup.com |

Theoretical and Computational Chemistry Studies on Z 2 Butenenitrile

Quantum Mechanical (QM) and Density Functional Theory (DFT) Analyses

Quantum mechanical and Density Functional Theory (DFT) methods are powerful computational tools for investigating the molecular properties and reactivity of chemical compounds. These approaches provide detailed insights into the electronic structure, reaction mechanisms, and spectroscopic characteristics of molecules like (Z)-2-butenenitrile.

Electronic Structure and Reactivity Descriptors

DFT calculations have been employed to analyze the electronic structure and reactivity of butene derivatives, including this compound. jocpr.comjocpr.com These studies often focus on global and local reactivity descriptors to predict the chemical behavior of the molecules.

In a study involving various butene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these global descriptors. jocpr.com For cis-2-butenenitrile, which is synonymous with this compound, the calculated dipole moment was 4.3742 Debye, and the absolute electronic energy was -210.21547790 Hartrees in the gas phase. jocpr.com The study also calculated other global descriptors like chemical potential and softness for all the studied isomers. jocpr.com

The following table summarizes some of the calculated properties for butene derivatives, providing a comparative view of their electronic characteristics.

Table 1: Calculated Properties of Butene Derivatives

| Compound | Dipole Moment (Debye) | Energy (Hartree) |

|---|---|---|

| 1-Butene | 0.4174 | -157.26971212 |

| cis-2-Butene | 0.2572 | -157.27264225 |

| trans-2-Butene | 0.0000 | -157.27461287 |

| cis-2-Butenenitrile | 4.3742 | -210.21547790 |

| trans-2-Butenenitrile | 4.8666 | -210.21532459 |

Data sourced from a computational study on butene derivatives. jocpr.com

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key local reactivity descriptors. The energies of these orbitals and the HOMO-LUMO gap are instrumental in predicting the reactivity and the sites of electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation and Potential Energy Surfaces

Computational chemistry plays a vital role in mapping out the potential energy surfaces (PES) for chemical reactions. youtube.com This allows for the detailed elucidation of reaction mechanisms, including the identification of transition states and intermediates.

The rhodium-catalyzed hydrogenation of enamides, including substrates structurally related to this compound, has been investigated using DFT. acs.org A study on the hydrogenation of (Z)-3-formamido-2-butenenitrile with a rhodium catalyst and the ZDMP ligand revealed insights into the reaction mechanism. acs.org The calculations indicated that the sequence of hydrogen transfer to the olefinic carbons can change based on the substrate's electronic properties. acs.org This finding is significant for understanding the origins of enantioselectivity in such reactions, as the initial hydride transfer was found to be irreversible. acs.org

The isomerization of butenenitrile derivatives is a commercially important process, particularly in the production of adiponitrile (B1665535). mdpi.com Computational studies have been instrumental in understanding the mechanisms of these reactions. For instance, the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367) is a key step in the DuPont process. mdpi.comutrgv.edu DFT calculations have been used to investigate the proposed mechanisms, which can involve C-H or C-CN bond activation. utrgv.edu

The isomerization of this compound to its trans isomer can be catalyzed by iodine. uregina.ca Computational studies have explored the mechanism of this cis/trans equilibration. uregina.ca These studies evaluate the energetics of the proposed three-step mechanism involving iodo intermediates. uregina.ca

Catalytic Hydrogenation Pathways

Spectroscopic Property Predictions and Conformational Analysis

Computational methods are also used to predict spectroscopic properties and analyze the conformational stability of molecules. For instance, ab initio calculations have been used to study the conformational stability of related molecules like trans-3-pentenenitrile. lookchem.com These theoretical predictions can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational models and provide a deeper understanding of the molecular structure and vibrations. lookchem.com

Chemometrics and Molecular Property Correlations for Butene Derivatives

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. chemistrydocs.com In the context of butene derivatives, chemometric techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) have been applied to data generated from DFT calculations. jocpr.comjocpr.comresearchgate.net

A study on various butene derivatives utilized PCA and HCA to classify the compounds based on their calculated reactivity descriptors. jocpr.comjocpr.com This approach helps in identifying the subset of variables that can correctly categorize the compounds according to their reactivity. jocpr.com The goal of such a chemometric model is to aid in the search for butene derivatives with specific reactivity profiles. jocpr.comresearchgate.net By correlating molecular properties with reactivity, these models can guide the design of new compounds with desired characteristics. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediate in Complex Organic Synthesis

(Z)-2-Butenenitrile serves as a crucial intermediate in the synthesis of a variety of organic molecules. lookchem.comontosight.ai Its reactive nature, stemming from the nitrile group and the carbon-carbon double bond, allows it to be a starting point for creating more complex chemical structures.

The nitrile group (-CN) in this compound is a key functional group that can be transformed into various nitrogen-containing moieties. This makes it a valuable precursor for a range of fine chemicals. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals like herbicides, insecticides, and fungicides. smolecule.com The ability to introduce nitrogen-containing functional groups is essential for the development of new drug candidates with specific therapeutic properties. smolecule.com Furthermore, its reactivity allows for the creation of heterocyclic compounds, which are ring structures containing atoms other than carbon and are prevalent in many biologically active molecules. smolecule.com

This compound also serves as a building block for various specialty chemicals, including dyes and pigments. smolecule.com The conjugated system of the molecule can be extended and modified to create compounds with specific light-absorbing properties, which is the basis for color in dyes.

Precursors for Nitrogen-Containing Fine Chemicals

Contributions to Polymer Science and Advanced Materials Development

The presence of a double bond in this compound allows it to undergo polymerization reactions, making it a useful monomer in the production of polymers with specialized properties.

This compound and its derivatives are utilized in the manufacturing of polymers and resins. smolecule.com The polymerization of these nitriles, often catalyzed by metals, leads to the formation of polymeric chains that are the basis for various plastics and resins. These materials can exhibit enhanced thermal stability and improved mechanical strength, making them suitable for a variety of industrial applications.

Stereoisomerism, the arrangement of atoms in space, plays a crucial role in determining the properties of polymers. In polymers derived from substituted alkenes like 2-butenenitrile, the spatial orientation of the substituent groups along the polymer chain, known as tacticity, significantly influences the material's characteristics. edu.krd

Isotactic: All substituent groups are on the same side of the polymer chain. edu.krd

Syndiotactic: Substituent groups alternate regularly from one side of the chain to the other. libretexts.org

Atactic: Substituent groups are randomly arranged along the chain. libretexts.org

This control over the stereochemistry of the polymer allows for the fine-tuning of its physical properties, such as crystallinity, melting point, and mechanical strength. libretexts.org For example, stereoregular polymers (isotactic and syndiotactic) tend to be more crystalline and have higher melting points compared to their atactic counterparts. libretexts.org

Utilization in Resin and Plastic Production

Ligand Design and Catalysis Enhancement

In the field of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. While this compound itself can act as a ligand, its derivatives are often incorporated into more complex ligand structures to influence the outcomes of catalytic reactions. researchgate.net

The term "Z-ligand" in coordination chemistry refers to a ligand that accepts two electrons from the metal center. wikipedia.org This is distinct from the "(Z)" designation in the name of the compound, which refers to the stereochemistry of the double bond.

The isomerization of 2-methyl-3-butenenitrile (B95465) is a significant industrial process, and the design of nickel-based catalysts with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is critical for its efficiency. researchgate.netresearchgate.net The steric and electronic properties of these ligands can be rationally designed to enhance catalytic activity and selectivity, for instance, by preventing the formation of catalyst inhibitors. researchgate.net

Crotononitrile (B213123) as a Ligand in Catalyst Development

While often utilized as a substrate, crotononitrile, including its (Z)-isomer, can also function as a ligand, directly coordinating to a metal center to form organometallic complexes that are pivotal in catalysis. The nitrile group's nitrogen atom possesses a lone pair of electrons, enabling it to act as a donor to a metal center.

Research has demonstrated the synthesis of copper(I) halide complexes (CuX, where X = Cl, Br, I) with both cis- and trans-crotononitrile. capes.gov.br Spectroscopic analysis of these CtN·CuX complexes confirms that the crotononitrile molecule binds to the copper atom through the nitrogen of the nitrile group. capes.gov.br This coordination is accompanied by a notable electronic interaction known as π back-bonding, where the copper metal donates electron density back to the nitrile ligand. capes.gov.br This interaction strengthens the C≡N bond within the ligand. capes.gov.br Such studies are fundamental to understanding how unsaturated nitriles interact with metal catalysts.

In other examples, manganese pincer complexes have been shown to catalyze hetero-Michael addition reactions with unsaturated nitriles. rsc.org Mechanistic studies suggest that crotononitrile reacts with a dearomatized manganese complex to form an enamido-manganese intermediate. rsc.org In this catalytic cycle, the manganese pincer complex acts as a template, with the nitrile coordinating to the metal, facilitating the subsequent bond formation. rsc.org

Furthermore, crotononitrile is employed as a hydrogen acceptor in certain ruthenium-catalyzed hydrogen transfer reactions. nih.govorganic-chemistry.org For instance, the oxidation of alcohols to methyl esters can be achieved using a ruthenium catalyst where crotononitrile facilitates the hydrogen transfer process, a role that inherently involves its coordination and interaction with the metal's catalytic cycle. nih.govorganic-chemistry.org

Substrate Role in Chiral Catalysis

A significant application of this compound and its isomeric mixture is its role as a substrate in asymmetric catalysis to generate valuable chiral molecules. Chiral catalysis is a powerful method for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

A noteworthy advancement is the development of a regio- and stereoselective reductive coupling of alkynes with crotononitrile. x-mol.netnih.govacs.org This reaction utilizes a dual catalytic system involving visible-light organophotoredox and cobalt catalysis to synthesize a variety of enantioenriched homoallylic nitriles. nih.govacs.org These products are valuable chiral building blocks for more complex molecules. researchgate.net

The reaction demonstrates excellent control over multiple aspects of selectivity under mild conditions:

Regioselectivity: The reaction precisely controls where the new bonds form, with reported regiomeric ratios (rr) up to >20:1. acs.orgacs.org

Stereoselectivity: It selectively produces one geometric isomer (E/Z) over the other, with ratios greater than 20:1. acs.orgacs.org

Enantioselectivity: It yields a high excess of one enantiomer over its mirror image, achieving up to 98% enantiomeric excess (ee). acs.orgresearchgate.net

A key feature of this methodology is the use of an organic base and water as the hydrogen source, avoiding the common use of Hantzsch esters. acs.orgacs.org The process is effective for a range of aryl alkyl internal alkynes coupling with crotononitrile (often used as an E/Z mixture), showcasing the versatility of the substrate in forming complex, stereodefined structures. acs.org This cobalt-catalyzed reductive coupling highlights the utility of crotononitrile as a key substrate for the convergent construction of molecules with defined three-dimensional arrangements. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methodologies for Elucidating Reaction Products and Intermediates

Spectroscopic techniques are indispensable for the detailed structural analysis of (Z)-2-butenenitrile and for monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound and its isomers. lookchem.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a study of the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (B95465), variable-temperature NMR spectroscopy was employed to investigate the reaction mechanism. researchgate.netuu.nl This allowed for the characterization of intermediates and the determination of activation parameters for the conversion to 3-pentenenitrile (B94367). researchgate.netuu.nl The specific chemical shifts and coupling constants in the ¹H NMR spectrum are critical for distinguishing between the (Z) and (E) isomers of 2-butenenitrile. For instance, the coupling constant between the olefinic protons can definitively establish the cis or trans geometry of the double bond. oup.com Similarly, ¹³C NMR spectroscopy provides characteristic signals for the carbons of the nitrile group and the double bond, further confirming the molecular structure. rsc.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often used to assign all proton and carbon signals unequivocally, especially in more complex molecules derived from this compound. rsc.orgmdpi.com

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| (Z)-2,3,4-Triphenyl-2-butenenitrile | ¹H | 7.51–7.32 (m, 10H), 7.22–7.11 (m, 3H), 6.95 (d, J = 6.6 Hz, 2H), 3.96 (s, 2H) |

| ¹³C | 157.8, 138.7, 136.9, 134.0, 129.1, 129.0, 128.83, 128.80, 128.5, 128.4, 128.2, 128.0, 126.4, 119.0, 113.8, 40.0 | |

| (Z)-2-Ethyl-3-methyl-4-phenyl-2-butenenitrile | ¹H | 7.34−7.20 (m, 5H), 3.71 (s, 2H), 2.28 (q, J = 7.6 Hz, 2H), 1.73 (s, 3H), 1.17 (t, J = 7.6 Hz, 3H) |

| ¹³C | 153.3, 137.7, 128.7, 128.6, 126.8, 119.3, 112.0, 44.4, 23.4, 17.6, 12.8 |

Data sourced from a study on nickel/AlMe₂Cl-catalysed carbocyanation of alkynes. rsc.org

Mass Spectrometry for Molecular Identification and Dimer Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. It provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula. rsc.org

In the context of reaction monitoring, MS can identify reaction products and intermediates. For instance, in studies of interstellar chemistry, mass-selective infrared spectroscopy has been used to investigate proton transfer reactions within the dimer cation of 2-butenenitrile. researchgate.net The analysis of the fragmentation patterns of the dimer cation, (C₄H₅N)₂⁺, can reveal the formation of new covalent bonds and the occurrence of proton transfer from the methyl group of one monomer to the other. researchgate.net While standard ESI-MS may not distinguish between parallel and antiparallel dimers due to their identical elemental compositions, analysis of proteolytic or fragmentation patterns can differentiate them. mdpi.com

Infrared Spectroscopy for Functional Group Analysis and Proton Transfer Studies

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk For this compound, the most characteristic absorption is the stretching vibration of the nitrile (C≡N) group, which appears in a distinct region of the spectrum. The position and intensity of this band can be influenced by the molecular structure and environment. specac.com

IR spectroscopy is also highly effective for studying intermolecular interactions and reaction dynamics. Time-resolved infrared spectroscopy (TRIR) can be used to observe the formation and decay of transient intermediates in catalytic reactions on timescales from picoseconds to milliseconds. stfc.ac.uk This technique has been employed to study proton transfer processes, which are often rapid and difficult to observe by other means. stfc.ac.ukucalgary.ca For example, the reaction between quinone and thiol compounds has been studied with IR spectroscopy to confirm reaction pathways. rsc.org The analysis of IR spectra, often in conjunction with theoretical calculations, can provide detailed insights into the structural changes that occur during a reaction, such as the weakening or formation of specific bonds. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govtechnologynetworks.com It is widely used for the analysis of volatile and semi-volatile compounds like this compound in complex matrices. nist.gov The sample is first vaporized and separated into its individual components in the GC column based on their boiling points and interactions with the stationary phase. technologynetworks.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification. technologynetworks.com

GC-MS has been successfully applied in various fields, including forensic science, to identify by-products in illicit drug synthesis, where (Z)-2-phenyl-2-butenenitrile has been identified as a marker. systemproject.euresearchgate.net It is also used in environmental and biological studies. For example, GC-MS analysis of trimethylsilyl (B98337) (TMS)-derivatized samples was used to detect (Z)-4-hydroxy-2-butenenitrile in plant homogenates. frontiersin.org The technique is also invaluable for separating and identifying isomers, which often have very similar mass spectra but can be separated chromatographically. technologynetworks.comunit.no

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation

Reverse phase high-performance liquid chromatography (RP-HPLC) is a powerful liquid chromatography technique used for the separation of compounds based on their hydrophobicity. springernature.comwikipedia.org In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. wikipedia.org This makes it suitable for a wide range of organic molecules, including nitriles.

This compound can be analyzed using RP-HPLC with a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The separation is achieved on a nonpolar stationary phase, such as a C18 column. frontiersin.org RP-HPLC is not only used for analytical purposes, such as purity assessment, but is also scalable for preparative separations to isolate impurities or the compound of interest. sielc.comnih.gov The technique's compatibility with mass spectrometry (LC-MS) further enhances its utility, allowing for the identification of separated components. acs.org

Table 2: Typical RP-HPLC Conditions for 2-Butenenitrile Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (low silanol (B1196071) activity reverse-phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Alternative for MS | Formic acid can replace phosphoric acid sielc.com |

| Applications | Analytical separation, preparative isolation of impurities sielc.com |

This method is scalable and suitable for various applications, including pharmacokinetics. sielc.com

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for (Z)-2-Butenenitrile Transformations

The transformation of this compound into high-value chemical products is critically dependent on the development of efficient and selective catalysts. Current research is moving beyond traditional methods to explore sophisticated catalytic systems that offer enhanced control over reactivity and stereochemistry.

A significant area of focus is the isomerization of unsaturated nitriles, a key step in industrial processes like the production of adiponitrile (B1665535) for nylon-6,6. uu.nl While much of the industrial focus has been on the isomerization of branched nitriles like 2-methyl-3-butenenitrile (B95465) to linear pentenenitriles using nickel-based catalysts, there is a growing interest in developing catalysts for other butenenitrile isomers. uu.nlsnnu.edu.cnchinesechemsoc.org Future work will likely involve the design of novel ligand architectures for transition metal catalysts, such as sterically demanding diphosphonites and N-heterocyclic carbenes (NHCs), to fine-tune catalytic activity and selectivity. uu.nlrsc.org These advanced ligands can influence the electronic and steric environment of the metal center, enabling precise control over reaction pathways and potentially allowing for the selective isomerization or functionalization of the this compound scaffold. rsc.org

Biocatalysis represents another major frontier. Enzymes such as nitrilases and nitrile hydratases are gaining attention for their ability to catalyze nitrile transformations under mild, aqueous conditions. researchgate.netnih.govsioc-journal.cn Nitrilases can directly hydrolyze nitriles to carboxylic acids, while nitrile hydratases convert them to amides. researchgate.netnih.gov Research has shown that certain nitrilases exhibit high regioselectivity, for instance, selectively hydrolyzing the (E)-isomer of 2-methyl-2-butenenitrile while leaving the (Z)-isomer untouched. researchgate.net This opens up possibilities for kinetic resolution of (E/Z) mixtures of butenenitriles. Future research will focus on discovering and engineering new nitrilases and nitrile hydratases with specific activity towards this compound, expanding the biocatalytic toolbox for its conversion into valuable acids and amides. researchgate.net

| Catalyst Type | Transformation | Potential Advantages | Research Direction |

| Transition Metal Complexes (e.g., Ni, Pd) | Isomerization, Cross-coupling, Hydrocyanation | High activity, Tunability | Design of advanced ligands (diphosphonites, NHCs) for improved selectivity. uu.nlrsc.org |

| Nitrilases | Hydrolysis to Carboxylic Acids | High selectivity, Mild conditions, Green chemistry | Discovery and protein engineering for enhanced activity and substrate specificity. researchgate.net |

| Nitrile Hydratases | Hydration to Amides | High selectivity, No acid byproducts, Industrial potential | Mechanistic studies and enzyme immobilization for robust industrial processes. nih.govsioc-journal.cn |

Sustainable Synthesis Routes and Green Chemistry Applications

The principles of green chemistry are increasingly guiding the synthesis of industrial chemicals. For this compound, this translates to developing routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Biocatalytic approaches are central to the sustainable synthesis and transformation of nitriles. The use of enzymes like nitrilases avoids the need for strong acids or bases typically used in chemical hydrolysis, which can lead to unwanted byproducts and significant waste streams. researchgate.netsioc-journal.cn Future research will aim to integrate biocatalytic steps into the synthesis of this compound precursors or its downstream derivatives, creating more environmentally benign manufacturing processes. For example, enzymes could be used for the selective synthesis of chiral building blocks from butenenitrile isomers.

The application of this compound in green chemistry extends to its potential role in bioremediation. Some microorganisms possess metabolic pathways to degrade nitrile compounds, using them as carbon and nitrogen sources. Research into these microbial systems could lead to the development of bioremediation strategies for detoxifying industrial effluents containing nitrile pollutants. Understanding the enzymatic pathways, such as those involving nitrilases in organisms like Acidovorax facilis, is crucial for designing effective environmental applications. researchgate.net

Furthermore, there is potential to derive butenenitrile itself from renewable feedstocks. As the chemical industry shifts towards a bio-based economy, research into converting biomass-derived platform molecules into C4 building blocks like butadienes and butenes will be essential. These could then be converted to this compound through established or newly developed catalytic processes, reducing the reliance on fossil fuels.

Exploration of Unconventional Reactivity and Functionalization Pathways

Moving beyond the classical reactions of the nitrile group, researchers are exploring unconventional pathways to functionalize this compound. This involves activating different parts of the molecule to forge new chemical bonds and construct complex molecular architectures.

A key emerging area is the metal-mediated activation of the C-CN bond. snnu.edu.cn Traditionally regarded as robust, this bond can be cleaved by certain transition-metal complexes, treating the cyano group as a leaving group. snnu.edu.cn This strategy opens up a host of new synthetic possibilities, including hydrodecyanation, cross-coupling reactions, and carbocyanation, where the nitrile moiety is replaced with other functional groups. snnu.edu.cn Applying this concept to this compound could provide novel routes to substituted alkenes with precise stereochemical control.

The synthesis of functionalized (Z)-enenitriles through novel ring-opening reactions is another promising avenue. For example, the reaction of 2-(cyanomethyl)aziridines with acid chlorides can lead to the formation of novel 4-amino-2-butenenitrile derivatives with a (Z)-configuration. researchgate.net This highlights the potential of using strained ring systems as precursors to create highly functionalized butenenitrile structures.

Nature also provides inspiration for new nitrile chemistries. Recent discoveries in biosynthesis have revealed novel enzymatic strategies for nitrile formation. For instance, a diiron enzyme, AetD, has been shown to convert an alanyl side chain into a nitrile via a proposed aziridine (B145994) intermediate, presenting a new paradigm for nitrile biogenesis. nih.gov Exploring whether similar enzymatic logic can be harnessed or mimicked synthetically could lead to entirely new methods for producing and functionalizing nitriles like this compound.

| Research Area | Description | Potential Outcome |

| C-CN Bond Activation | Using transition metals to cleave the carbon-cyano bond, treating -CN as a leaving group. snnu.edu.cn | Novel cross-coupling and substitution reactions to form new C-C or C-heteroatom bonds. snnu.edu.cn |

| Ring-Opening Reactions | Synthesis from strained precursors like aziridines. researchgate.net | Access to highly functionalized (Z)-butenenitrile derivatives with amino groups. researchgate.net |

| Biomimetic Synthesis | Inspired by newly discovered nitrile synthase enzymes. nih.gov | Development of novel, highly selective catalysts for nitrile formation and transformation. nih.gov |

| Cycloaddition Reactions | Utilizing the C=C double bond in [2+2] or other cycloaddition reactions. annualreviews.org | Construction of complex cyclic and polycyclic molecules containing the nitrile functionality. |

Advanced Computational Design for New Derivatives and Applications

Computational chemistry and data science are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives, catalysts, and applications by providing deep mechanistic insights and predictive models.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. DFT studies can be employed to model the reaction mechanisms of catalytic transformations involving this compound, such as the nickel-catalyzed hydrocyanation of butadiene which produces related nitrile intermediates. mdpi.comjocpr.com By calculating the energy profiles of different reaction pathways, researchers can understand the factors that control selectivity and catalyst activity. mdpi.com This knowledge can guide the rational design of more efficient catalysts and ligands for specific transformations of this compound. acs.org

Machine learning and chemometrics are also emerging as valuable approaches. jocpr.com By analyzing datasets of chemical structures and their properties, it is possible to build Quantitative Structure-Property Relationship (QSPR) models. Such models could be used to predict the physical, chemical, or biological properties of novel this compound derivatives before they are synthesized in the lab. This computational pre-screening can save significant time and resources by focusing experimental efforts on the most promising candidates for applications in materials science, perfumery, or pharmaceuticals. jocpr.comresearchgate.net For example, computational methods could be used to design derivatives with specific olfactory properties or to predict their reactivity in polymerization reactions. nih.govgoogle.com

| Computational Method | Application for this compound | Goal |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles; Reactivity descriptor calculation. mdpi.comjocpr.com | Rational design of new catalysts; Predicting reaction outcomes and selectivity. |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions; Studying solvation effects. acs.org | Understanding biocatalytic mechanisms; Designing improved enzyme variants. |

| Machine Learning / QSPR | Predicting properties of new derivatives; Screening virtual libraries. researchgate.net | Accelerating the discovery of molecules with desired functions (e.g., polymers, fragrances). |

Q & A

Q. What are the key thermodynamic properties of (Z)-2-Butenenitrile, and how are they experimentally determined?

The standard enthalpy of formation (ΔfH°gas) for this compound is reported as 134.0 kJ/mol , determined via combustion calorimetry (Ccb method) . This value is critical for modeling reaction energetics, such as in nitrile hydrogenation or isomerization studies. Researchers should validate these values using high-purity samples and replicate measurements under inert atmospheres to prevent oxidation.

Q. How can the molecular structure and stereochemistry of this compound be characterized using spectroscopic methods?

- IR/Raman spectroscopy : The nitrile group (C≡N) exhibits a strong absorption band near 2240 cm⁻¹ , while the C=C stretch for the (Z)-isomer appears at 1650–1680 cm⁻¹ .

- NMR : The (Z)-configuration results in distinct coupling patterns; for example, the vinyl protons show a coupling constant (J ) of ~10–12 Hz, compared to 12–15 Hz for the (E)-isomer .

- 3D structural visualization : Use computational tools (e.g., Gaussian) to generate optimized geometries, referencing the IUPAC Standard InChIKey

NKKMVIVFRUYPLQ-IHWYPQMZSA-Nfor validation .

Q. What safety considerations are critical when handling this compound in laboratory settings?

this compound is classified as hazardous due to its acute toxicity (oral and dermal LD50 < 50 mg/kg) and potential for releasing hydrogen cyanide upon decomposition. Always use fume hoods, nitrile gloves, and gas detectors. Store at 0–6°C in airtight containers to prevent polymerization .

Advanced Research Questions

Q. What computational approaches are used to study the electronic structure and reactivity of this compound and its isomers?

Quantum chemical methods like G4 composite theory and density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set are employed to calculate:

- Electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Isomerization barriers : The (Z)-to-(E) transition state energy is ~180 kJ/mol, indicating kinetic stability at room temperature .

- Reactivity in Diels-Alder reactions : The nitrile group lowers the LUMO energy, enhancing dienophile activity .

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for quantifying trace amounts of this compound in complex matrices?

- Column selection : Use a polar stationary phase (e.g., DB-WAX) to resolve (Z)- and (E)-isomers, which co-elute on nonpolar columns.

- Detection limits : Electron ionization (EI) at 70 eV produces a base peak at m/z 67 (molecular ion) and fragment ions at m/z 39 (C3H3⁺) and m/z 27 (C2H3⁺) . Calibrate with internal standards (e.g., deuterated nitriles) to mitigate matrix effects .

- Validation : Cross-check with FTIR or NMR to confirm isomer purity, as misidentification is common due to similar retention times .

Q. How should researchers address contradictions in reported thermochemical data for this compound across different studies?

Discrepancies often arise from:

- Isomer misassignment : Verify CAS numbers (1190-76-7 for (Z) vs. 4786-20-3 for (E)) and spectroscopic data .

- Experimental conditions : Compare calorimetry methods (e.g., Ccb vs. static bomb) and purity levels. Reanalyze samples using gas-phase Fourier transform spectroscopy for higher precision .

- Computational benchmarks : Use high-level methods (e.g., CCSD(T)/CBS) to reconcile theoretical and experimental ΔfH° values .

Methodological Notes

- Data tables (e.g., thermochemical values , spectroscopic peaks ) should be cross-referenced with primary literature.

- Advanced studies require isomer-specific protocols due to divergent reactivities and hazards .

- Collaborative validation is recommended for high-stakes applications (e.g., catalysis, polymer synthesis) to mitigate reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.